Cas no 2138026-45-4 (1-bromo-6-propyl-6-azaspiro2.5octane)

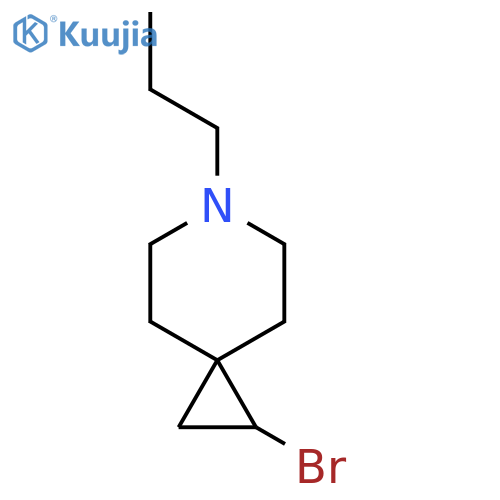

2138026-45-4 structure

商品名:1-bromo-6-propyl-6-azaspiro2.5octane

1-bromo-6-propyl-6-azaspiro2.5octane 化学的及び物理的性質

名前と識別子

-

- 1-bromo-6-propyl-6-azaspiro2.5octane

- 2138026-45-4

- EN300-1085306

- 1-bromo-6-propyl-6-azaspiro[2.5]octane

-

- インチ: 1S/C10H18BrN/c1-2-5-12-6-3-10(4-7-12)8-9(10)11/h9H,2-8H2,1H3

- InChIKey: BVUBXUCHDCBQHA-UHFFFAOYSA-N

- ほほえんだ: BrC1CC21CCN(CCC)CC2

計算された属性

- せいみつぶんしりょう: 231.06226g/mol

- どういたいしつりょう: 231.06226g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 3.2Ų

1-bromo-6-propyl-6-azaspiro2.5octane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1085306-5.0g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 5g |

$2110.0 | 2023-05-23 | ||

| Enamine | EN300-1085306-0.05g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 95% | 0.05g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1085306-0.25g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 95% | 0.25g |

$1235.0 | 2023-10-27 | |

| Enamine | EN300-1085306-1.0g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 1g |

$728.0 | 2023-05-23 | ||

| Enamine | EN300-1085306-2.5g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 95% | 2.5g |

$2631.0 | 2023-10-27 | |

| Enamine | EN300-1085306-10.0g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 10g |

$3131.0 | 2023-05-23 | ||

| Enamine | EN300-1085306-0.1g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 95% | 0.1g |

$1183.0 | 2023-10-27 | |

| Enamine | EN300-1085306-0.5g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 95% | 0.5g |

$1289.0 | 2023-10-27 | |

| Enamine | EN300-1085306-10g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 95% | 10g |

$5774.0 | 2023-10-27 | |

| Enamine | EN300-1085306-5g |

1-bromo-6-propyl-6-azaspiro[2.5]octane |

2138026-45-4 | 95% | 5g |

$3894.0 | 2023-10-27 |

1-bromo-6-propyl-6-azaspiro2.5octane 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2138026-45-4 (1-bromo-6-propyl-6-azaspiro2.5octane) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬